BenchChemオンラインストアへようこそ!

C646

Epigenetics Histone Acetyltransferase Inhibition p300/CBP Pharmacology

C646 is a foundational, cell-permeable p300/CBP HAT inhibitor with a well-characterized competitive mechanism against acetyl-CoA (Ki = 400 nM). It exhibits >90% selectivity over other acetyltransferases, making it a reliable chemical probe for epigenetic studies. Unlike later-generation inhibitors (e.g., A-485) or activators (CTPB), C646 provides a validated profile for dissecting p300/CBP-specific chromatin modifications, radiosensitization (DER 1.2–1.4 in NSCLC), and host-directed antiviral research. Substituting with unvalidated analogs risks irreproducible results. Ensure experimental integrity by selecting this precisely benchmarked tool compound.

Molecular Formula C24H19N3O6
Molecular Weight 445.4 g/mol
Cat. No. B8037948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC646
Molecular FormulaC24H19N3O6
Molecular Weight445.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C
InChIInChI=1S/C24H19N3O6/c1-13-10-20(21(27(31)32)11-14(13)2)22-9-8-18(33-22)12-19-15(3)25-26(23(19)28)17-6-4-16(5-7-17)24(29)30/h4-12H,1-3H3,(H,29,30)
InChIKeyHEKJYZZSCQBJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C646: A Tool Compound for Probing p300/CBP Histone Acetyltransferase Inhibition in Epigenetic Research and Drug Discovery


C646 is a pyrazolone-containing, cell-permeable small molecule that functions as a competitive, reversible inhibitor of the histone acetyltransferase (HAT) domain of the transcriptional co-activators p300 and CREB-binding protein (CBP). In cell-free assays, C646 exhibits a Ki value of 400 nM for p300 by competing with acetyl-CoA for the Lys-CoA binding pocket [1]. The compound demonstrates notable selectivity over other acetyltransferases, including serotonin N-acetyltransferase, PCAF, GCN5, Rtt109, Sas, and MOZ, against which it shows less than 10% inhibition in chemical screening assays . As one of the first widely adopted small-molecule inhibitors of p300/CBP, C646 serves as a foundational tool for elucidating the role of these HATs in chromatin remodeling, gene regulation, and various pathological states, including cancer and viral infections [2].

Why C646 Cannot Be Simply Replaced by Other p300/CBP Inhibitors or Activators: Quantitative Differentiation for Rigorous Study Design


Despite targeting the same p300/CBP HAT domain, later-generation inhibitors such as A-485 exhibit vastly different potency, selectivity, and physicochemical properties, making direct experimental interchange invalid. While C646 serves as a foundational tool with a well-characterized biochemical profile (Ki = 400 nM), more recently developed compounds like A-485 demonstrate over 1,000-fold greater enzymatic potency [1]. Furthermore, the distinction between inhibitors (C646, A-485) and activators (CTPB) or bisubstrate analogs (Lys-CoA-Tat) is critical; substituting an inhibitor with an activator would produce diametrically opposite biological outcomes . The cellular activity of C646 has been directly benchmarked against Lys-CoA-Tat, revealing that C646 achieves comparable or superior cell growth inhibition at a lower concentration (10 µM vs. 25 µM), underscoring that even among inhibitors, cellular permeability and potency vary substantially [2]. These quantifiable differences in binding kinetics, cellular efficacy, and mechanism of action render generic substitution scientifically unsound and underscore the necessity for precise compound selection based on specific experimental parameters.

C646 Quantitative Evidence Guide: Direct Comparative Data for Informed Procurement and Experimental Design


Enzymatic Inhibition Potency: C646 vs. A-485 in p300/CBP HAT Activity

C646 is a competitive p300/CBP inhibitor with a Ki of 400 nM, whereas the optimized inhibitor A-485 exhibits at least 1,000-fold greater potency in inhibiting p300 [1]. In a direct radioactive p300/CBP HAT assay, C646 was inactive at concentrations up to 10 µM under the specific assay conditions employed for A-485, highlighting a substantial potency gap [2].

Epigenetics Histone Acetyltransferase Inhibition p300/CBP Pharmacology

Cellular Growth Inhibition: C646 vs. Lys-CoA-Tat in Cancer Cell Lines

C646 demonstrates potent inhibition of human cancer cell growth. In both melanoma and non-small-cell lung cancer (NSCLC) cell lines, C646 at a concentration of 10 µM exhibited similar or higher potency in inhibiting cell growth compared to the peptide-based bisubstrate p300/CBP HAT inhibitor Lys-CoA-Tat at a higher concentration of 25 µM [1].

Cancer Cell Biology Histone Acetylation Drug Discovery

Transcriptomic Downregulation of Wnt Target Genes: C646 vs. ICG-001

In HCT116 colon cancer cells, treatment with the general p300/CBP HAT inhibitor C646 resulted in the downregulation of Wnt target genes to a degree similar to that achieved by the specific CBP inhibitor ICG-001 [1].

Wnt Signaling Colorectal Cancer Transcriptomics

Radiosensitization of Non-Small Cell Lung Cancer (NSCLC) Cells

C646 significantly sensitizes NSCLC cells to ionizing radiation (IR). In A549, H460, and H157 cells, C646 treatment resulted in a Dose Enhancement Ratio (DER) at a 10% surviving fraction of 1.4, 1.2, and 1.2, respectively, while having no radiosensitizing effect on normal human lung fibroblasts (HFL-III) [1].

Radiation Oncology Radiosensitization Lung Cancer

In Vivo Tumor Growth Inhibition in Xenograft Models

C646 demonstrates significant in vivo anti-tumor activity. In a glioblastoma stem cell (GSC)-derived xenograft model, daily treatment with C646 (dose not specified in abstract) prolonged median survival from 27 days (vehicle control) to 33.5 days, representing a 24% increase [1]. In a pancreatic cancer xenograft model, C646 pre-treatment enhanced proton-induced tumor growth inhibition, with combination treatment increasing DNA damage and decreasing DNA repair pathway activation compared to proton therapy alone [2].

In Vivo Pharmacology Xenograft Model Anticancer Therapeutics

In Vivo Anti-Influenza A Virus Activity

C646 demonstrates broad-spectrum anti-influenza activity in vitro, significantly suppressing replication of multiple strains including A/WSN/33 (H1N1), A/California/04/2009 (H1N1), oseltamivir-resistant H1N1, H3N2, and H5N1. This activity translates in vivo, where C646 treatment attenuates influenza A virus infection, supporting its role as a host-directed antiviral agent [1].

Antiviral Therapy Influenza A Virus Host-Directed Therapy

C646: Validated Research Applications and Industrial Use Cases Based on Quantitative Evidence


Investigating p300/CBP HAT Function in Epigenetic Regulation and Gene Expression

Researchers studying the fundamental role of histone acetylation in transcriptional control can rely on C646 as a well-characterized, cell-permeable tool compound. Its established competitive mechanism against acetyl-CoA (Ki = 400 nM) and selectivity profile over other HATs (less than 10% inhibition at 10 nM) provide a reliable means to probe p300/CBP-specific chromatin modifications [1]. The extensive body of literature detailing its use in various cell types offers a robust foundation for experimental design and data interpretation.

Screening for Radiosensitizers and Chemosensitizers in Oncology Research

C646 is a validated starting point for programs seeking to identify small molecules that enhance the efficacy of existing cancer therapies. Its demonstrated ability to radiosensitize NSCLC cells (DER of 1.2-1.4) and potentiate proton therapy in pancreatic cancer models provides a clear, evidence-based rationale for its inclusion in combination therapy screens [2][3]. Its selective effect on cancer cells over normal fibroblasts further supports its utility in identifying potential therapeutic windows [2].

Elucidating the Role of Epigenetics in Viral Replication and Host-Pathogen Interactions

For virology researchers, C646 offers a chemical probe to investigate how host cell epigenetic machinery, specifically p300/CBP HAT activity, is co-opted by viruses for replication. Its proven in vitro and in vivo efficacy against multiple strains of influenza A virus, including drug-resistant variants, positions it as a key tool for validating host-directed antiviral targets and for mechanistic studies of viral life cycles [4].

Exploring Wnt Signaling and Cancer Stem Cell Biology

C646 serves as a functional tool to study Wnt/β-catenin-dependent transcription in cancer. Its ability to downregulate Wnt target genes in HCT116 colon cancer cells to a degree comparable to the CBP-selective inhibitor ICG-001 validates its use in dissecting the transcriptional co-activator requirements of this pathway [5]. Additionally, its in vivo efficacy in prolonging survival in a glioblastoma stem cell xenograft model supports its application in cancer stem cell research [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for C646

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.